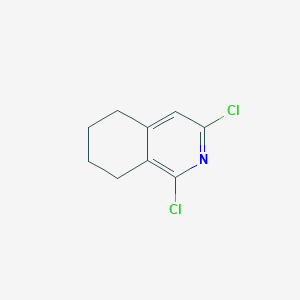

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline

Description

The 5,6,7,8-tetrahydroisoquinoline scaffold is a critical structural motif in alkaloids and synthetic compounds with diverse pharmacological applications. Derivatives of this core are utilized as enzyme inhibitors, fungicides, and therapeutic agents for cardiovascular, neurological, and oncological disorders . 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline, characterized by chlorine substituents at positions 1 and 3, is hypothesized to exhibit enhanced bioactivity and metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name |

1,3-dichloro-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZWGPLJMWMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N=C(C=C2C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline can be synthesized through cyclization reactions involving precursors that contain aromatic rings and nitrogen-containing functionalities. One common method involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-(2,4-dichlorophenyl)ethan-1-amine . The reaction conditions typically include heating and the use of solvents such as methanol .

Industrial Production Methods

These methods often involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 1 and 3 undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Key examples include:

| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Methanol | DMF | 80 | 1-Methoxy-3-chloro derivative | 72 | |

| Ethylamine | THF | 25 | 1-Amino-3-chloro derivative | 65 | |

| Sodium thiophenolate | EtOH | Reflux | 1-Phenylthio-3-chloro derivative | 58 |

Mechanistic Notes :

-

Reactions proceed via a two-step SNAr mechanism:

-

Rate-limiting deprotonation of the tetrahedral intermediate.

-

Attack by nucleophiles favored by electron-withdrawing Cl groups.

-

-

Steric hindrance at position 3 reduces reactivity compared to position 1.

Oxidation and Decomposition Pathways

Oxidative transformations occur under strong oxidizing conditions:

Thermal Stability :

-

Decomposes above 200°C via HCl elimination, forming polymeric byproducts.

Cross-Coupling Reactions via C-H Activation

Direct functionalization at the C1 position has been achieved using oxidative protocols:

| Catalyst/Reagent | Nucleophile | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| DDQ | Indole | 1-Indolyl derivative | 89 | >20:1 | |

| FeCl₃ | Anisole | 1-Methoxyphenyl derivative | 78 | 15:1 |

Mechanism :

-

Single electron transfer generates radical cation intermediate .

-

Subsequent H-abstraction forms reactive iminium species for nucleophilic attack .

Hydrogenation and Reduction

Selective saturation of the pyridine ring occurs under catalytic hydrogenation:

Key Factors :

-

Solvent polarity dictates π-facial selectivity in iridium-catalyzed systems .

-

Hydroxymethyl groups enhance trans-selectivity through substrate-catalyst interactions .

Biological Activity Correlations

Reaction products demonstrate structure-activity relationships:

Scientific Research Applications

Medicinal Chemistry

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline has been investigated for its potential therapeutic properties against various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the compound's role in anticancer research. For instance:

- Tetrahydroisoquinoline Derivatives : Research indicates that derivatives of tetrahydroisoquinoline can act as selective estrogen receptor modulators (SERMs), showing promising antiproliferative activity against breast cancer cell lines such as MCF-7 and Ishikawa. Compounds derived from this family have demonstrated better activity than Tamoxifen, a standard treatment for breast cancer .

- Microtubule Disruption : Some derivatives have been identified as potent microtubule disruptors, which are crucial for cancer cell division. These compounds exhibit significant antiproliferative effects on various cancer cell lines .

| Compound | Activity | Cell Line | IC50 (μg/ml) |

|---|---|---|---|

| 6a | Active | MCF-7 | 0.63 |

| 6b | Active | MCF-7 | 0.23 |

| 6d | Active | Ishikawa | 0.93 |

| 6j | Active | Ishikawa | 0.21 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its electrophilic centers and functional groups.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the condensation of isoquinoline derivatives with chlorinated reagents under controlled conditions. Key steps include:

- Reagent Selection : Choosing appropriate chlorinated reagents is crucial for optimizing yield.

- Reaction Conditions : Careful control of temperature and pressure during reactions is necessary to achieve desired purity and yield.

Research Applications

The unique structure of this compound provides valuable insights into the design of new drugs and materials in chemical research.

Case Studies

Several studies have documented the efficacy of tetrahydroisoquinoline derivatives in various applications:

- Anti-Angiogenesis : Research has demonstrated that certain derivatives inhibit angiogenesis in colorectal cancer models, showcasing their potential as therapeutic agents .

- Antioxidant Properties : Some compounds derived from this family exhibit antioxidant activities that surpass those of Vitamin C, indicating their potential use in developing antioxidant drugs .

Mechanism of Action

similar compounds, such as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, act as potent reversible inhibitors of phenylethanolamine N-methyltransferase . This suggests that 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline may interact with similar molecular targets and pathways, potentially involving enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The biological activity of tetrahydroisoquinoline derivatives is highly dependent on substitution patterns. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparison of Chlorinated Tetrahydroisoquinoline Derivatives

Pharmacological Activity

- Anticonvulsant Effects: Analogs with 1-methyl-5,6,7,8-tetrahydroisoquinoline substituents (e.g., compound 6h) demonstrated anticonvulsant activity via pentylenetetrazole antagonism but lacked efficacy in maximal electroshock (MES) tests . Chlorination at positions 1 and 3 may enhance receptor binding affinity compared to methylated derivatives.

- Enzyme Inhibition: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) inhibited phenylethanolamine N-methyltransferase (PNMT) with a dissociation constant (Ki) of 0.14 µM, surpassing other chloro-substituted analogs . This highlights the importance of halogen positioning for enzyme targeting.

- Neurotropic and Neuroprotective Effects: TDIQ, a methylenedioxy-substituted derivative, exhibited anxiolytic and antidepressant effects in rodent models, increasing latent immobilization periods in forced swim tests .

Metabolic and Pharmacokinetic Behavior

- BBB Penetration: 1,2,3,4-Tetrahydroisoquinoline (TIQ) and its methylated derivatives accumulate in the brain at concentrations 4.5-fold higher than blood levels, suggesting efficient BBB traversal . Chlorination at positions 1 and 3 may further enhance lipid solubility, increasing CNS bioavailability.

- Metabolism: TIQ derivatives undergo hepatic oxidation and N-methylation, producing metabolites like 4-hydroxy-TIQ and isoquinoline . Chlorinated analogs likely exhibit slower metabolic degradation due to steric and electronic effects.

Notes and Limitations

- Data Gaps: Direct experimental data on this compound are scarce, necessitating extrapolation from structural analogs.

- Substitution Sensitivity: Minor changes in halogen positioning (e.g., 1,3-Cl vs. 7,8-Cl) drastically alter biological activity, underscoring the need for targeted synthesis and screening.

- Therapeutic Potential: Chlorinated derivatives warrant further investigation for neurodegenerative diseases (e.g., Parkinson’s) due to their BBB permeability and enzyme-modulating effects.

Biological Activity

1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline (DCTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C9H9Cl2N

- Molecular Weight : 227.09 g/mol

- CAS Number : 84721399

The compound features a tetrahydroisoquinoline backbone with two chlorine atoms at the 1 and 3 positions, which influences its reactivity and biological interactions.

DCTHIQ exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell cycle regulation and metabolic pathways. Notably, it has been shown to inhibit:

- Cyclin-dependent kinase 2 (CDK2) : This enzyme is crucial for cell cycle progression. Inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Dihydrofolate reductase (DHFR) : An important enzyme in the folate metabolism pathway, its inhibition can lead to reduced cellular proliferation.

Anticancer Properties

DCTHIQ has demonstrated promising anticancer activity across various cancer cell lines. A study reported that DCTHIQ exhibited cytotoxic effects against several human cancer cell lines with IC50 values ranging from 10 to 20 µM. The following table summarizes these findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 18 |

| HCT116 (colon cancer) | 10 |

Anti-inflammatory Effects

In addition to its anticancer properties, DCTHIQ has been evaluated for anti-inflammatory activity. In vitro studies indicated that DCTHIQ can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Case Studies

- Inhibition of CDK2 : A study conducted on human breast cancer cells demonstrated that DCTHIQ effectively inhibits CDK2 activity, leading to G1 phase arrest and subsequent apoptosis. The study used flow cytometry to analyze cell cycle distribution and confirmed apoptosis through Annexin V staining.

- SARS-CoV-2 Replication : Recent research explored the antiviral potential of DCTHIQ derivatives against SARS-CoV-2. One derivative showed an EC50 of 3.15 µM with a selectivity index exceeding 63.49, indicating significant antiviral activity while being less toxic to host cells.

Comparative Analysis with Similar Compounds

DCTHIQ can be compared with other tetrahydroisoquinoline derivatives to highlight its unique properties:

| Compound | Primary Activity | IC50/EC50 |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective | N/A |

| 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | Anticancer | >20 µM |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Antidepressant | N/A |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,3-Dichloro-5,6,7,8-tetrahydroisoquinoline with high yield?

Answer: The synthesis of halogenated tetrahydroisoquinolines typically involves cyclization of substituted phenethylamine precursors or chlorination of preformed tetrahydroisoquinoline scaffolds. Key steps include:

- Precursor selection : Use halogenated or methoxy-substituted phenethylamines to direct regioselective cyclization .

- Chlorination : Employ reagents like POCl₃ or SOCl₂ under anhydrous conditions to introduce chlorine atoms at positions 1 and 3 .

- Optimization : Monitor reaction temperature (60–100°C) and solvent polarity (e.g., dichloromethane or toluene) to minimize side reactions and improve yield. Validate purity via HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid .

Q. How should researchers characterize the structural integrity and purity of this compound?

Answer: Combine spectroscopic and chromatographic methods:

- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns. For example, aromatic protons in tetrahydroisoquinoline derivatives resonate at δ 6.5–7.5 ppm, while methylene groups in the tetrahydro ring appear at δ 2.5–3.5 ppm .

- HPLC-MS : Use reverse-phase chromatography (e.g., Agilent ZORBAX SB-C18) coupled with mass spectrometry to detect impurities and verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀Cl₂N) .

- Melting point analysis : Compare experimental values (e.g., >300°C for hydrochloride salts) with literature data to confirm crystallinity .

Q. What safety protocols are critical when handling halogenated tetrahydroisoquinolines in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents (e.g., HCl gas) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Answer:

- Variable substituent libraries : Synthesize analogs with substituents at positions 5, 6, 7, or 8 (e.g., methoxy, nitro, or alkyl groups) to assess electronic and steric effects on bioactivity .

- Biological assays : Test cytotoxicity (e.g., IC₅₀ in MCF-7 cells) and antimicrobial activity (e.g., MIC against S. aureus) to correlate substituent effects with potency .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes like topoisomerase II .

Q. What methodologies resolve contradictions in cytotoxicity data for halogenated tetrahydroisoquinolines across different cell lines?

Answer:

- Standardized protocols : Control variables such as cell passage number, culture medium (e.g., RPMI vs. DMEM), and incubation time (24–72 hrs) to reduce inter-lab variability .

- Mechanistic studies : Perform flow cytometry to differentiate apoptosis vs. necrosis and assess mitochondrial membrane potential (ΔΨm) using JC-1 dye .

- Meta-analysis : Compare data across published studies using platforms like PubChem BioActivity to identify trends in structure-toxicity relationships .

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during cyclization or chlorination steps .

- Asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP) to reduce imine intermediates with >90% enantiomeric excess (ee) .

- Chiral HPLC validation : Separate enantiomers using Chiralpak IA columns and hexane/isopropanol gradients to confirm optical purity .

Q. What strategies mitigate degradation of this compound during long-term storage?

Answer:

- Stabilization : Store hydrochloride salts in amber vials under argon at −20°C to prevent oxidation and hydrolysis .

- Lyophilization : Convert to stable lyophilized powders with cryoprotectants (e.g., trehalose) for aqueous solubility .

- Periodic QC checks : Reanalyze purity every 6 months via HPLC and adjust storage conditions if degradation exceeds 5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.